![molecular formula C₁₁H₁₈N₂O₂S B1146226 5-Oxohexyl Biotin CAS No. 1160188-05-5](/img/structure/B1146226.png)
5-Oxohexyl Biotin
Overview
Description
5-Oxohexyl Biotin is a chemical compound with the molecular formula C11H18N2O2S . It is categorized as an impurity of D-Biotin . The IUPAC name for this compound is (3aS,6aR)-4-(5-oxohexyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one .
Molecular Structure Analysis
The molecular structure of 5-Oxohexyl Biotin consists of two fused rings: an imidazol (ureido) and a sulfur-containing (tetrahydrothiophene) ring. The latter is extended via a valeric acid side-chain, which is attached in a cis-configuration with respect to the ureido ring .Scientific Research Applications
Biotin-Containing Polymers for Biomolecule Conjugation
Biotinylated polymers with side-chain aldehydes, such as those created using 6-oxohexyl acrylate (6OHA), have been prepared for use as multifunctional scaffolds. These polymers, synthesized via reversible addition-fragmentation chain transfer polymerization, are analyzed for their potential in biomolecule conjugation, including the formation of conjugates with streptavidin (Alconcel et al., 2013).
DNA Damage and Electron-Induced Damage of Biotin
The functionality of biotin, especially in intermolecular binding and covalent coupling to other molecules, is affected by dissociative electron attachment (DEA). This process leads to the decomposition of biotin's ring structure and carboxyl group, impacting its capability for intermolecular binding and covalent coupling (Keller et al., 2013).
Role of Biotin in Metabolism and Gene Regulation
Biotin serves as a coenzyme for several carboxylases and is involved in metabolic homeostasis. Its role extends beyond metabolism to gene regulation, where it affects chromatin structure and gene regulation via its attachment to histones (Zempleni et al., 2021).
Enhancement of Drug Delivery and Cancer Therapy
Biotin-decorated poly(amido)amine (PAMAM) dendrimer nanoparticles have been developed to enhance tumor-specific delivery and intracellular uptake of anticancer drugs via receptor-mediated endocytosis. This approach targets biotin receptors overexpressed by various solid cancer cells, potentially improving the efficiency and reducing side effects of chemotherapy (Hanurry et al., 2020).
Biotin in Immunological and Inflammatory Functions
The water-soluble vitamin biotin plays a crucial role in immunological and inflammatory functions. Its deficiency can lead to cutaneous inflammation and immunological disorders, highlighting its importance beyond its well-known role as a co-factor for carboxylases (Kuroishi, 2015).
Biotin Labeling of Oligodeoxyribonucleotides
Biotin has been used to label oligodeoxyribonucleotides, enabling their hybridization with labeled probes and facilitating various biochemical and molecular biology applications (Kempe et al., 1985).
properties
IUPAC Name |
(3aS,6aR)-4-(5-oxohexyl)-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c1-7(14)4-2-3-5-9-10-8(6-16-9)12-11(15)13-10/h8-10H,2-6H2,1H3,(H2,12,13,15)/t8-,9?,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPKZJRGKHXINPU-SMILAEQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCCCC1C2C(CS1)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)CCCCC1[C@@H]2[C@H](CS1)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40729783 | |
Record name | (3aS,6aR)-4-(5-Oxohexyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40729783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3aS,6aR)-4-(5-Oxohexyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one | |
CAS RN |
1160188-05-5 | |
Record name | (3aS,6aR)-4-(5-Oxohexyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40729783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.